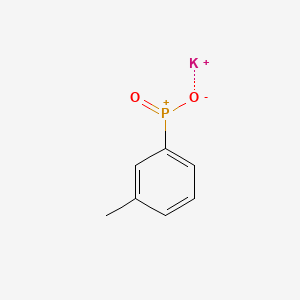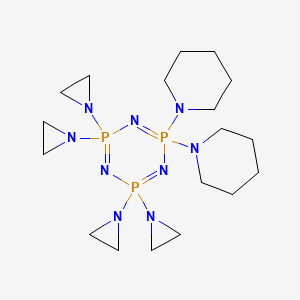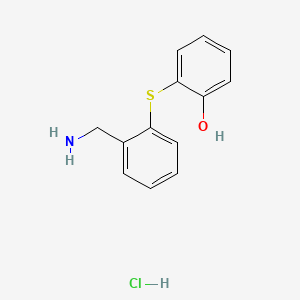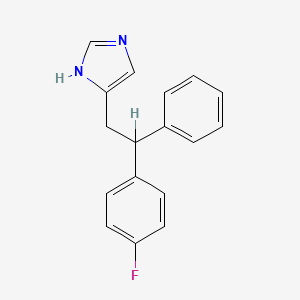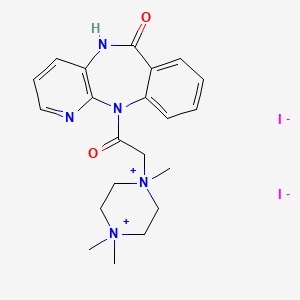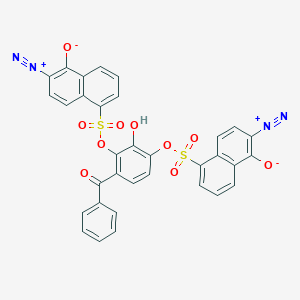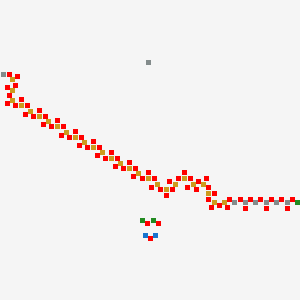
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) is a complex inorganic compound with the molecular formula Al6Ca2Mg3Na2O68Si27+2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) typically involves high-temperature solid-state reactions. The starting materials, which include aluminum oxide, calcium oxide, magnesium oxide, sodium oxide, and silicon dioxide, are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. The reaction conditions often require temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The raw materials are sourced in bulk, and the reaction is carried out in industrial furnaces designed for high-temperature operations. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the oxidation states of the metal ions within the compound.
Substitution: Substitution reactions can occur, where one or more of the metal ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various metal salts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may result in higher oxidation state compounds, while reduction may yield lower oxidation state products. Substitution reactions can produce a variety of mixed-metal compounds.
Scientific Research Applications
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Investigated for its potential use in biomaterials and bioengineering applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced ceramics and as a component in high-temperature materials.
Mechanism of Action
The mechanism by which calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) exerts its effects is primarily related to its structural properties. The compound’s unique arrangement of metal ions and oxygen atoms allows it to interact with various molecular targets and pathways. These interactions can lead to catalytic activity, changes in material properties, and other effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Calcium magnesium silicate: Similar in composition but lacks the complexity of the aluminum and sodium components.
Magnesium aluminum silicate: Contains magnesium and aluminum but does not include calcium and sodium.
Sodium aluminum silicate: Includes sodium and aluminum but lacks calcium and magnesium.
Uniqueness
Calcium trimagnesium disodium octahexacontaoxoheptacosasilicatehexaaluminate(10-) is unique due to its combination of multiple metal ions and its complex structural arrangement.
Properties
CAS No. |
100209-14-1 |
|---|---|
Molecular Formula |
Al6Ca2Mg3Na2O68Si27+2 |
Molecular Weight |
2207.2 g/mol |
IUPAC Name |
hexaaluminum;dicalcium;trimagnesium;disodium;oxygen(2-);silicon(4+) |
InChI |
InChI=1S/6Al.2Ca.3Mg.2Na.68O.27Si/q6*+3;5*+2;2*+1;68*-2;27*+4 |
InChI Key |
LLLLEUCQBBUWKL-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


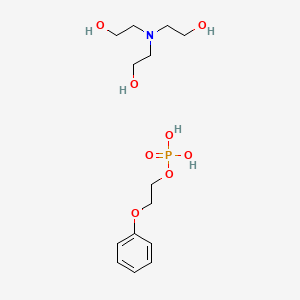
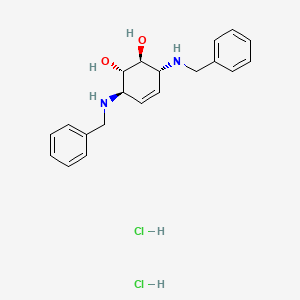
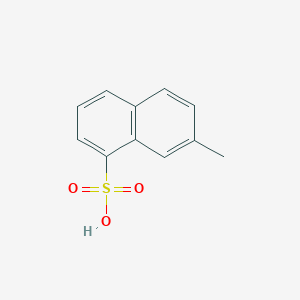

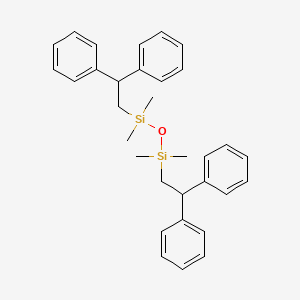
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
